![molecular formula C22H22N4O2 B7704666 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide, also known as IQ-1S, is a novel compound that has attracted scientific interest due to its potential applications in various fields of research. This compound has been synthesized through a complex process, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide inhibits the Wnt/β-catenin pathway by binding to the protein disheveled (Dvl), which is a key regulator of the pathway. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide prevents the interaction between Dvl and the Wnt receptor complex, thereby inhibiting the activation of the pathway. This leads to the downregulation of β-catenin, which is a transcription factor that regulates the expression of many genes involved in cellular processes.
Biochemical and Physiological Effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and lung cancer cells. This compound has also been found to promote neuronal differentiation and neurite outgrowth, suggesting its potential application in neurodegenerative disorders. Additionally, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
Advantages and Limitations for Lab Experiments
The advantages of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide in lab experiments include its potency, selectivity, and specificity for the Wnt/β-catenin pathway. However, the limitations of this compound include its complex synthesis process and limited availability, which may hinder its widespread use in research.
Future Directions
Future research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide should focus on its potential applications in various fields of research, including cancer biology, neuroscience, and cardiovascular research. Further studies are needed to elucidate the precise mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide and its downstream effects on cellular processes. Additionally, the development of more efficient and cost-effective synthesis methods for N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide could facilitate its widespread use in research. Finally, the evaluation of the safety and efficacy of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide in preclinical and clinical studies is necessary before its potential use as a therapeutic agent can be explored.
In conclusion, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide is a promising compound that has potential applications in various fields of research. Its potent inhibition of the Wnt/β-catenin pathway makes it a valuable tool for studying cellular processes and disease mechanisms. Further research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide is needed to fully explore its potential and facilitate its translation into clinical applications.
Synthesis Methods
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide involves several steps, including the synthesis of the pyrazoloquinoline core, the introduction of the isobutyl group, and the attachment of the methoxybenzamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has been found to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The Wnt/β-catenin pathway is dysregulated in many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has potential applications in various fields of research, including cancer biology, neuroscience, and cardiovascular research.
properties
IUPAC Name |
3-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)13-26-21-18(12-15-7-4-5-10-19(15)23-21)20(25-26)24-22(27)16-8-6-9-17(11-16)28-3/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMFTWFWOJYPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)
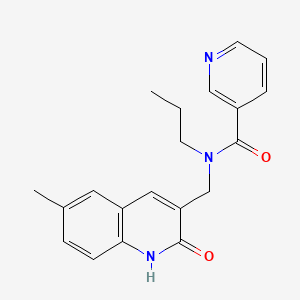
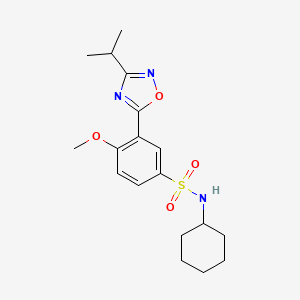
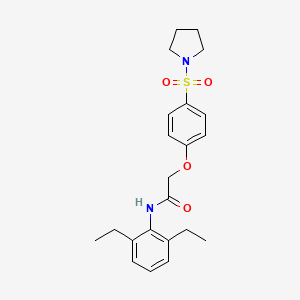
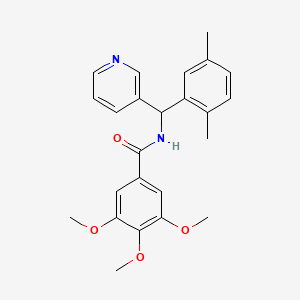
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704596.png)


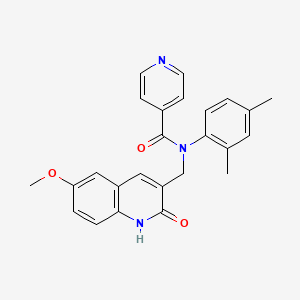
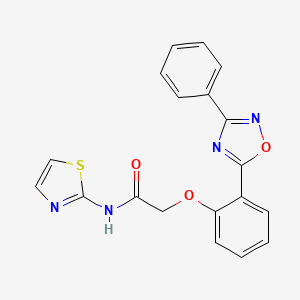
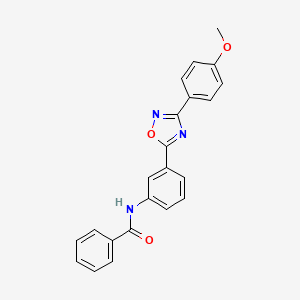

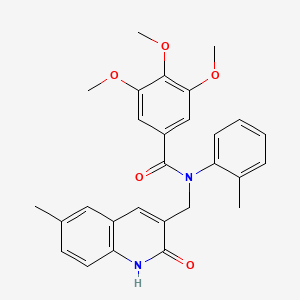
![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)